N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN4O3/c18-14-1-3-15(4-2-14)19-16(23)13-20-5-7-21(8-6-20)17(24)22-9-11-25-12-10-22/h1-4H,5-13H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBVJOLHUYISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Acylation: The attachment of an acetamide group to the bromophenyl compound.
Formation of Morpholine and Piperazine Rings: The synthesis of morpholine and piperazine rings, which are then linked to the acetamide group.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Study: Antimicrobial Evaluation
A study evaluated the compound's effectiveness using the turbidimetric method against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at varying concentrations, showing promise for therapeutic applications in treating bacterial infections .
Anticancer Potential
The anticancer properties of this compound have been investigated extensively. In vitro studies have shown that it can induce cytotoxic effects in human cancer cell lines, particularly those associated with breast cancer.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving the MCF7 breast cancer cell line, the compound was subjected to a Sulforhodamine B assay to assess its cytotoxic effects. The findings revealed that it significantly reduced cell viability, indicating its potential as an anticancer agent . Molecular docking studies further elucidated its mechanism of action by demonstrating favorable binding interactions with key cancer-related targets .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. This aspect is particularly relevant in the context of neurodegenerative diseases.
Case Study: Neuroprotection Assessment
A recent investigation into the neuroprotective effects of this compound involved assessing its impact on neuronal cell viability under oxidative stress conditions. The results indicated that the compound could mitigate cell death and promote survival, highlighting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Piperazine-Acetamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects :
- The target compound’s morpholine-carbonyl group introduces a polar, hydrogen-bond-accepting moiety, contrasting with bulkier aryl (e.g., 4-methoxyphenyl in Compound 13 ) or sulfonyl groups (e.g., 4-methylbenzenesulfonyl in ). Such differences likely alter solubility and membrane permeability.
- Compound 4 demonstrates significant P-gp inhibition, enhancing paclitaxel bioavailability. The target compound’s morpholine substituent may similarly modulate efflux pump interactions but requires empirical validation.
- Pharmacological Diversity: Thiazole-containing analogs (e.g., Compounds 13–18 ) exhibit matrix metalloproteinase (MMP) inhibition, suggesting anti-inflammatory applications. The target compound lacks a thiazole ring, which may limit this specific activity. Pyridazinone derivatives (e.g., FPR2 agonists in ) share the N-(4-bromophenyl)acetamide motif but diverge in heterocyclic systems, emphasizing receptor specificity influenced by core structure.
Functional Comparisons: Bioavailability and Receptor Interactions
Table 2: Pharmacological Profiles of Acetamide Derivatives
Key Observations :
- Receptor Specificity: Pyridazinone derivatives show that minor structural changes (e.g., methoxybenzyl vs. methyl groups) dictate selectivity for FPR1/FPR2 receptors. The target compound’s morpholine substituent could similarly fine-tune receptor binding.
Biological Activity
N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a morpholine group and a bromophenyl moiety. Its structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal activities. In vitro studies demonstrated that these compounds could inhibit the growth of various microbial strains, including both Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
Studies have reported that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, a related compound was found to significantly reduce cell viability in human cancer cell lines through the activation of apoptotic pathways . The presence of the bromophenyl group is thought to enhance the cytotoxic effects by increasing cellular uptake.
3. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Compounds with piperazine structures have been noted for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties, suggesting potential applications in treating conditions like Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways: These compounds may interact with various signaling pathways, including those regulating apoptosis and inflammation.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics used in clinical settings .
Study 2: Cancer Cell Apoptosis
In a separate investigation, the compound was tested for its effects on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to increased levels of apoptotic markers, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide, and what challenges arise during optimization?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of 4-bromoaniline with a piperazine-morpholine carbonyl intermediate. Key challenges include low yields (e.g., 15–21% for similar acetamide derivatives) due to steric hindrance at the piperazine ring and competing side reactions. Optimization strategies include using Pd/C catalysts for hydrogenation (e.g., 27% yield for compound 10 in ) and adjusting solvent polarity to improve crystallinity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C-NMR : Used to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine carbonyl at ~170 ppm) and piperazine/morpholine integration .
- ESI-MS : Validates molecular weight (e.g., observed [M+H]+ peaks matching theoretical values within 0.01% error) .
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., single-crystal studies in with R factor = 0.038) .
Q. What in vitro assays are typically used to assess biological activity?
- Methodological Answer : Common assays include:
- Kinase inhibition assays (e.g., Aurora-A/B/C kinases, IC50 values in µM range) using fluorescence polarization .
- Anticancer activity : MTT assays on HL60 or RBL-2H3 cell lines, with IC50 comparisons against reference drugs .
- Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative strains .
Advanced Research Questions
Q. How do structural modifications at the piperazine or morpholine moieties influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Introducing fluorophenyl groups (e.g., ) increases logP (e.g., XlogP = 2.6) and blood-brain barrier permeability .
- Metabolic stability : Morpholine carbonyl groups reduce CYP450-mediated oxidation compared to unsubstituted piperazines (e.g., t1/2 improvement from 2.1 to 4.7 hours in ) .
- Solubility : Adding polar substituents (e.g., -NO2 in ) enhances aqueous solubility but may reduce membrane permeability .
Q. What computational strategies predict target binding affinity and selectivity?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- QSAR modeling : Use topological polar surface area (TPSA) and hydrogen-bond acceptor/donor counts (e.g., TPSA = 87.5 Ų in ) to predict absorption .
- MD simulations : Assess binding stability over 100-ns trajectories (RMSD < 2.0 Å indicates stable complexes) .
Q. How can discrepancies in biological activity data across derivatives be systematically analyzed?
- Methodological Answer :
- SAR matrices : Tabulate IC50 values against substituent electronic/steric parameters (e.g., Hammett σ values for aryl groups) to identify trends .
- Statistical modeling : Use ANOVA to compare variances in activity data (e.g., p < 0.05 significance threshold) .
- Off-target profiling : Broad-panel kinase assays (e.g., Eurofins DiscoverX) to rule out non-specific inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
